molecular formula C12H11NO2 B3390608 2-Hydroxy-5-(2-hydroxymethylphenyl)pyridine CAS No. 1111102-80-7

2-Hydroxy-5-(2-hydroxymethylphenyl)pyridine

Cat. No.: B3390608
CAS No.: 1111102-80-7
M. Wt: 201.22 g/mol
InChI Key: SORXFXDLWXYVNH-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(2-hydroxymethylphenyl)pyridine is a chemically sophisticated compound built on a privileged pyridine scaffold, making it a high-value intermediate for advanced pharmaceutical and agrochemical research . The presence of multiple functional groups, including the hydroxy substituents on both the pyridine and phenyl rings, provides distinct sites for chemical modification and interaction with biological targets. This allows researchers to explore structure-activity relationships and develop novel therapeutic agents . Pyridine derivatives are of significant interest in medicinal chemistry due to their profound effect on pharmacological activity and their role as key pharmacophores in many broad-spectrum therapeutic agents . The incorporation of a pyridine nucleus into a molecular structure can enhance water solubility, thereby improving the drug-like properties of potential candidates . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are encouraged to leverage its multifunctional architecture in the design and synthesis of new bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-(hydroxymethyl)phenyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-8-10-3-1-2-4-11(10)9-5-6-12(15)13-7-9/h1-7,14H,8H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORXFXDLWXYVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682599
Record name 5-[2-(Hydroxymethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111102-80-7
Record name 5-[2-(Hydroxymethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Route Development for 2 Hydroxy 5 2 Hydroxymethylphenyl Pyridine

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. amazonaws.comadvancechemjournal.com For 2-Hydroxy-5-(2-hydroxymethylphenyl)pyridine, the primary disconnections involve breaking the bond between the pyridine (B92270) and phenyl rings or deconstructing the pyridine ring itself.

Two principal retrosynthetic pathways can be envisioned:

Pathway A: C-C Bond Disconnection: The most straightforward disconnection is of the C5-C(phenyl) bond. This approach simplifies the target molecule into a functionalized pyridine synthon and a functionalized phenyl synthon. This is a common and powerful strategy, especially when leveraging modern cross-coupling reactions. amazonaws.com The corresponding precursors would be a 5-substituted 2-hydroxypyridine (B17775) (where the substituent is a leaving group like a halogen) and a (2-hydroxymethylphenyl) organometallic reagent, such as a boronic acid.

Pathway B: Pyridine Ring Disconnection: A more fundamental approach involves the disconnection of the pyridine ring. This strategy aims to build the substituted pyridine core from acyclic precursors. lakotalakes.com For instance, a Hantzsch-type pyridine synthesis could be considered, which typically involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. lakotalakes.com This route would require carefully chosen acyclic fragments that already contain the necessary carbon skeleton for both the pyridine and the pendant phenyl group.

Pathway A is often preferred for its modularity and the wide availability of reliable cross-coupling methods for forming C-C bonds between aromatic rings. researchgate.net

Direct Synthesis Approaches to the Pyridine Core

The formation of the substituted 2-hydroxypyridine core is a critical phase of the synthesis. This can be achieved either by modifying a pre-existing pyridine ring or by constructing the ring from acyclic precursors through cyclization reactions.

Starting with a pre-formed pyridine ring and introducing the required functional groups is a common and versatile strategy. To serve as a precursor for the final product, a key intermediate such as 5-bromo-2-hydroxypyridine (B85227) is often synthesized.

The 2-hydroxy group can be introduced through several methods:

Hydrolysis of Halopyridines: 2-Chloropyridine can be hydrolyzed to 2-hydroxypyridine under forcing conditions, such as using an aqueous alkaline solution in the presence of a tertiary alcohol to improve yield and purity. google.com

Diazotization of Aminopyridines: A common route involves the diazotization of a 2-aminopyridine (B139424) derivative, followed by hydrolysis of the resulting diazonium salt to yield the 2-hydroxy functionality. For example, 2-amino-5-nitropyridine (B18323) can be converted to 2-hydroxy-5-nitropyridine (B147068) via a one-pot diazotization process. google.com

Oxidation of Pyridine: Direct oxidation of pyridine can yield pyridine-N-oxide, which can then be rearranged and further oxidized to form 2-hydroxypyridine derivatives. google.com

Once 2-hydroxypyridine is obtained, functionalization at the C5 position, typically bromination or iodination, is performed to prepare the molecule for subsequent cross-coupling reactions.

Building the pyridine ring from the ground up offers an alternative route that can sometimes provide better control over the substitution pattern. Various named reactions are employed for pyridine synthesis. acsgcipr.org

Condensation Reactions: The Chichibabin pyridine synthesis involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.org While effective for simple pyridines, its application to complex, highly substituted targets can suffer from low yields. wikipedia.org

[4+2] Cycloadditions: Diels-Alder reactions using dienes and dienophiles can form six-membered rings, and hetero-Diels-Alder reactions can be adapted to form the pyridine skeleton. nih.gov

Transition Metal-Catalyzed Cycloadditions: The Bönnemann cyclization, a [2+2+2] cycloaddition of a nitrile with two molecules of acetylene, provides a powerful method for constructing substituted pyridines. wikipedia.org

For the specific target, a cyclization approach would necessitate an acyclic precursor that already contains the (2-hydroxymethylphenyl) moiety, which could complicate the synthesis of the starting materials.

Introduction of the (2-Hydroxymethylphenyl) Substituent

The final key step in many synthetic routes is the attachment of the (2-hydroxymethylphenyl) group to the C5 position of the 2-hydroxypyridine ring. This is typically accomplished through transition-metal-catalyzed cross-coupling reactions or, less commonly, through direct C-H functionalization.

Transition-metal-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds. researchgate.net The Suzuki-Miyaura coupling is particularly prominent due to its mild reaction conditions and the commercial availability and stability of boronic acid reagents.

In a typical Suzuki-Miyaura reaction for this synthesis, a 5-halo-2-hydroxypyridine (e.g., 5-bromo-2-hydroxypyridine) is coupled with (2-hydroxymethylphenyl)boronic acid in the presence of a palladium catalyst, a base, and a suitable solvent.

CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O80-10070-90
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O90-11075-95
Pd(OAc)₂ / SPhosK₃PO₄2-MeTHF80-10080-98

This table presents typical conditions for Suzuki-Miyaura couplings involving pyridyl halides and is illustrative for the synthesis of the target compound. Actual conditions may vary.

Other cross-coupling reactions, such as the Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents), could also be employed, though the Suzuki-Miyaura reaction is often preferred for its more environmentally benign nature. acs.org

Direct C-H functionalization has emerged as a powerful tool that avoids the need for pre-functionalized starting materials (like halides or boronic acids). nih.gov This approach involves the direct activation and substitution of a C-H bond on the pyridine ring.

However, achieving regioselectivity on a pyridine ring can be challenging. nih.gov The electronic nature of the pyridine ring generally directs functionalization to the C2, C4, and C6 positions. nih.gov Meta-selective C-H functionalization at the C5 position often requires specific directing groups or specialized catalytic systems to override the inherent reactivity of the ring. nih.govresearchgate.net While significant progress has been made in the C-H functionalization of pyridines, its application for the direct C5-arylation of a 2-hydroxypyridine with a complex aryl partner remains a specialized and less common approach compared to cross-coupling strategies. nih.govnih.gov

Derivatization and Functionalization Strategies for this compound

The this compound scaffold possesses three distinct sites for further chemical modification: the hydroxyl group on the pyridine ring, the hydroxymethyl group on the phenyl ring, and the C-H bonds on both aromatic rings. This allows for diverse functionalization to modulate the molecule's properties.

Modification of the Hydroxyl Group on the Pyridine Ring

The 2-hydroxypyridine moiety exists in a tautomeric equilibrium with its 2-pyridone form. rsc.orgsemanticscholar.org This ambident nucleophilic character means that reactions with electrophiles can occur at either the exocyclic oxygen atom or the ring nitrogen atom. The regiochemical outcome (O-alkylation vs. N-alkylation) is highly dependent on factors such as the electrophile, base, and solvent used. researchgate.net

O-Alkylation and O-Acylation: To form ether or ester derivatives, conditions that favor reaction at the oxygen atom are employed. Selective O-alkylation can often be achieved with secondary alkyl iodides in the presence of cesium fluoride (B91410) (CsF). thieme-connect.com Acyl chlorides and anhydrides can also be used to form O-acyl derivatives, which can serve as protecting groups or introduce new functionalities. researchgate.net

N-Alkylation: N-alkylation is often favored when using benzyl (B1604629) or primary alkyl halides. researchgate.netresearchgate.net The use of different catalysts and solvents can finely tune the selectivity between N- and O-alkylation. acs.org

Conversion to a Leaving Group: The hydroxyl group can be converted into a more reactive leaving group, such as a triflate or a halide (e.g., chloride using POCl₃ or SOCl₂). This transformation is pivotal for subsequent nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of nucleophiles (e.g., amines, thiols, cyanides) at the C2 position.

Transformation Typical Reagents Product Type Reference
O-AlkylationR-I, CsF2-Alkoxypyridine derivative thieme-connect.com
N-AlkylationR-Cl, BaseN-Alkyl-2-pyridone derivative researchgate.net
O-AcylationAcyl Chloride, Pyridine2-Acyloxypyridine derivative researchgate.net
Conversion to ChloridePOCl₃ or SOCl₂2-Chloropyridine derivative guidechem.com

Table 1: Representative Strategies for Modifying the Pyridine Hydroxyl Group.

Transformations of the Hydroxymethyl Group on the Phenyl Ring

The hydroxymethyl group is a primary benzylic alcohol, making it amenable to a wide range of well-established chemical transformations.

Oxidation: The benzylic alcohol can be selectively oxidized. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) will yield the corresponding aldehyde, 2-(2-formylphenyl)-5-hydroxypyridine. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the group fully to a carboxylic acid. youtube.commasterorganicchemistry.com The selective synthesis of the benzylic alcohol without over-oxidation to the ketone is also possible using specific reagents like bis(methanesulfonyl) peroxide. nih.gov

Conversion to Halide: The hydroxyl group can be readily converted to a benzyl halide. Treatment with thionyl chloride (SOCl₂) provides the chloromethyl derivative, while phosphorus tribromide (PBr₃) yields the bromomethyl analog. askfilo.comorganic-chemistry.org These benzylic halides are excellent substrates for Sₙ2 reactions, enabling the introduction of nucleophiles such as azides, cyanides, and thiols.

Esterification and Etherification: Standard esterification conditions (reaction with a carboxylic acid or acyl chloride) or Williamson ether synthesis conditions (deprotonation followed by reaction with an alkyl halide) can be used to form ester and ether derivatives, respectively.

Transformation Typical Reagents Resulting Functional Group Reference
Oxidation to AldehydePCC, DMP-CHO masterorganicchemistry.com
Oxidation to Carboxylic AcidKMnO₄, H₂CrO₄-COOH youtube.com
Conversion to ChlorideSOCl₂-CH₂Cl askfilo.com
Conversion to BromidePBr₃-CH₂Br masterorganicchemistry.com
EsterificationRCOOH, Acid Catalyst-CH₂OCOR nih.gov
EtherificationNaH, then R-X-CH₂OR organic-chemistry.org

Table 2: Common Transformations of the Benzylic Hydroxymethyl Group.

Coordination Chemistry of 2 Hydroxy 5 2 Hydroxymethylphenyl Pyridine and Its Metal Complexes

Spectroscopic and Structural Analysis of Metal Complexes Involving 2-Hydroxy-5-(2-hydroxymethylphenyl)pyridine

The characterization of metal complexes relies on a suite of spectroscopic and analytical techniques to determine the coordination environment, geometry, and the nature of metal-ligand bonding.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of a metal center in a complex. It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The pre-edge and edge regions of the XAS spectrum provide information about the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing metal atom. For instance, in iron complexes, the intensity and energy of the 1s→3d pre-edge feature are sensitive to the symmetry of the iron site.

EXAFS: This region, extending several hundred eV above the absorption edge, contains information about the number, type, and distance of neighboring atoms. Analysis of the EXAFS oscillations can precisely determine metal-ligand bond lengths. For example, transient EXAFS spectroscopy has been used to study structural changes around a metal center, such as the dilation of Fe–N bonds upon photoexcitation in polypyridyl complexes. escholarship.org

For a complex of this compound, XAS would be invaluable in determining the oxidation state of the coordinated metal and the precise bond lengths between the metal and the nitrogen and oxygen donor atoms of the ligand.

The definitive method for determining the three-dimensional structure of a crystalline solid is Single Crystal X-ray Diffraction (SCXRD). mdpi.comrsc.org This technique provides precise atomic coordinates, allowing for the unambiguous determination of:

Coordination Geometry: The arrangement of the ligand's donor atoms around the central metal ion (e.g., octahedral, tetrahedral, square planar).

Bond Lengths and Angles: Exact measurements of the distances between the metal and ligand atoms and the angles between these bonds.

Intermolecular Interactions: Details on how the complex molecules pack in the crystal lattice, including hydrogen bonding and π-stacking interactions.

A hypothetical data table for a copper(II) complex is presented below to illustrate the type of information obtained from SCXRD.

ParameterValue
Formula[Cu(C₁₂H₁₀NO₂)₂]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)12.789
β (°)98.54
Cu-N Bond Length (Å)2.015
Cu-O (phenolic) Bond Length (Å)1.954
N-Cu-O Bite Angle (°)89.5
Coordination GeometryDistorted Square Planar

Note: This table is illustrative and not based on experimental data for the specified compound.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups involved in coordination to a metal ion. The binding of a ligand to a metal alters the vibrational frequencies of its bonds.

Pyridine (B92270) Ring Vibrations: Coordination of the pyridine nitrogen to a metal typically causes a shift of certain ring vibrations to higher frequencies (wavenumbers).

Hydroxyl Group Vibrations: The broad ν(O-H) stretching band of the phenolic hydroxyl group would disappear upon deprotonation and coordination to the metal. A new band corresponding to the ν(M-O) stretch would appear in the low-frequency region of the spectrum.

Hydroxymethyl Group: Changes in the ν(C-O) and ν(O-H) bands of the hydroxymethyl group would indicate if this group is involved in coordination.

By comparing the vibrational spectrum of the free this compound ligand with that of its metal complexes, one can deduce the specific donor atoms that are bound to the metal center.

Vibrational ModeFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Interpretation
ν(O-H) phenolic~3400 (broad)AbsentDeprotonation and coordination of O⁻
Pyridine ring breathing~995~1015Coordination of pyridine N atom
ν(M-N)-~450Formation of metal-nitrogen bond
ν(M-O)-~550Formation of metal-oxygen bond

Note: This table is illustrative and not based on experimental data for the specified compound.

Stability and Reactivity of Metal Complexes Derived from this compound

The utility of a metal complex often depends on its stability and its reactivity, including its kinetic properties and redox behavior.

Thermodynamic Stability: The stability of a complex in solution is quantified by its formation constant (K) or stability constant (β). A higher value indicates a more stable complex. These constants are typically determined using techniques like potentiometric titration or spectrophotometry. The stability of complexes with pyridine-based ligands is influenced by factors such as the chelate effect and the nature of the metal ion.

Ligand Exchange Kinetics: This refers to the rate at which a ligand in a coordination complex is replaced by another ligand. Complexes can be classified as labile (fast exchange, half-life < 1 minute) or inert (slow exchange). There is no direct correlation between thermodynamic stability and kinetic lability. For example, the complex [Ni(CN)₄]²⁻ is thermodynamically very stable but kinetically labile. The kinetics of ligand exchange can be studied using techniques like stopped-flow spectroscopy or NMR spectroscopy.

The redox properties of a metal complex describe its ability to gain or lose electrons. Cyclic voltammetry (CV) is the most common technique for investigating this behavior. A CV experiment can determine the formal reduction potentials (E°') of the metal-centered and/or ligand-centered redox processes.

For a complex of this compound, CV could reveal:

Metal-Centered Redox: Reversible or irreversible waves corresponding to processes like M(II)/M(III) or M(II)/M(I). The potential at which these occur is highly dependent on the coordination environment provided by the ligand.

Ligand-Centered Redox: The ligand itself may have redox-active moieties. The phenolic group could potentially be oxidized at positive potentials.

The redox behavior of ruthenium(II) complexes with bipyridine-dicarboxylic acid ligands, for example, shows metal-based Ru(II)/Ru(III) oxidations at positive potentials and ligand-based reductions at negative potentials. rsc.org The electron-withdrawing nature of the ligands makes the oxidation of the ruthenium center more difficult. rsc.org Similarly, the electronic properties of this compound would influence the redox potentials of any metal it coordinates.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hydroxy 5 2 Hydroxymethylphenyl Pyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformation and Tautomerism

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of 2-Hydroxy-5-(2-hydroxymethylphenyl)pyridine in solution. Of particular interest is the investigation of the tautomeric equilibrium between the enol (2-hydroxy) and keto (2-pyridone) forms, a well-documented phenomenon in 2-hydroxypyridine (B17775) derivatives. chemtube3d.com

In solution, 2-hydroxypyridines can exist as two tautomers: the hydroxy form and the pyridone form. Studies on related compounds like 2-hydroxypyridine N-oxide have shown that the 2-oxo (keto) tautomer is often the predominant form in solution. rsc.org For this compound, this equilibrium would be influenced by the solvent, temperature, and pH.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key insights. The presence of the enol tautomer would be indicated by a phenolic -OH proton signal, while the keto tautomer would show an N-H proton signal, typically at a different chemical shift. The protons on the pyridine (B92270) and phenyl rings would also exhibit distinct shifts depending on the dominant tautomeric form. For example, in the keto form, the electronic environment of the pyridine ring changes significantly, affecting the chemical shifts of its protons.

¹³C NMR Spectroscopy: Carbon-13 NMR can definitively distinguish between the tautomers. The C2 carbon of the pyridine ring would show a chemical shift typical for a carbon bonded to an oxygen in a phenol-like structure (around 160 ppm) in the enol form. In contrast, the keto form would exhibit a signal for a carbonyl carbon (C=O), which would appear further downfield (typically > 170 ppm). rsc.org

The conformation of the molecule, specifically the dihedral angle between the pyridine and phenyl rings, can be investigated using advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). Correlations between protons on the different rings would indicate their spatial proximity, helping to define the molecule's preferred three-dimensional shape in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Tautomers of this compound
Atom Predicted δ (ppm) - Enol Form Predicted δ (ppm) - Keto Form Notes
¹H NMR
Pyridine-H3~6.8-7.0~6.2-6.4Shifted upfield in keto form
Pyridine-H4~7.6-7.8~7.4-7.6
Pyridine-H6~8.0-8.2~7.5-7.7Shifted upfield in keto form
Phenyl-H~7.2-7.6~7.2-7.6Less affected by tautomerism
-CH₂-~4.7~4.7
-CH₂OH ~5.0-5.5~5.0-5.5Broad singlet, exchangeable
Pyridine-OH ~10.0-12.0-Broad singlet, exchangeable
Pyridine-NH -~12.0-14.0Broad singlet, exchangeable
¹³C NMR
Pyridine-C2~160-165~175-180 (C=O)Key indicator of tautomerism
Pyridine-C3~110-115~105-110
Pyridine-C4~138-142~135-140
Pyridine-C5~125-130~120-125
Pyridine-C6~145-150~140-145
Phenyl-C~125-140~125-140
-CH₂-~60-65~60-65

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying functional groups and studying non-covalent interactions. cardiff.ac.uk The spectra of this compound would be characterized by vibrations of the hydroxyl, hydroxymethyl, pyridine, and phenyl groups.

Key Vibrational Modes:

O-H Stretching: Two distinct O-H stretching bands are expected. The alcoholic O-H from the hydroxymethyl group would typically appear as a broad band around 3200-3500 cm⁻¹. The phenolic O-H of the enol tautomer would also be in this region. In the solid state, these bands' positions and shapes would be sensitive to hydrogen bonding.

C=O Stretching: The presence of the keto tautomer would be unequivocally confirmed by a strong C=O stretching vibration in the IR spectrum, typically in the range of 1650-1680 cm⁻¹. This region is often clear of other strong absorptions.

Aromatic C=C and C=N Stretching: The stretching vibrations of the pyridine and phenyl rings are expected in the 1400-1650 cm⁻¹ region. researchgate.net The precise positions of these bands can provide information about the electronic structure and substitution pattern of the rings.

C-O Stretching: The C-O stretching vibrations for the alcohol and phenol (B47542) groups would appear in the 1000-1250 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic rings. nih.gov A comparison of the IR and Raman spectra can help in the assignment of vibrational modes. Studies of the spectra in different solvents or at varying temperatures can also provide insights into intermolecular interactions, such as hydrogen bonding between the hydroxyl groups and solvent molecules or between adjacent molecules of the compound itself.

Table 2: Expected Characteristic Vibrational Frequencies for this compound
Vibrational Mode Expected Wavenumber (cm⁻¹) Tautomer Notes
O-H Stretch (Alcohol & Phenol)3200-3500EnolBroad, indicates hydrogen bonding
N-H Stretch3000-3300KetoMay overlap with C-H stretches
Aromatic C-H Stretch3000-3100Both
Aliphatic C-H Stretch2850-2960Both
C=O Stretch1650-1680KetoStrong intensity in IR, key identifier
Aromatic C=C/C=N Stretch1400-1650BothMultiple bands characteristic of the rings
C-O Stretch (Alcohol & Phenol)1000-1250Both

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, reveals information about the electronic transitions and photophysical behavior of the molecule. The presence of two aromatic systems, the hydroxypyridine and the hydroxymethylphenyl moieties, dictates its electronic properties.

UV-Visible Absorption: The absorption spectrum is expected to show multiple bands corresponding to π→π* transitions within the aromatic rings. Based on related compounds like 2-(2-hydroxyphenyl)pyridine, absorption maxima can be predicted. researchgate.net The position of these bands is often sensitive to solvent polarity. nih.gov The tautomeric equilibrium also significantly impacts the absorption spectrum; the keto form typically absorbs at longer wavelengths compared to the enol form due to its more extended conjugation.

Fluorescence Emission: Many aromatic molecules containing hydroxyl groups, particularly those with the potential for intramolecular hydrogen bonding like the ortho-hydroxyphenyl motif, exhibit interesting fluorescence properties. One such phenomenon is Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, a proton can be transferred from the hydroxyl group to a nearby acceptor atom (like the pyridine nitrogen), leading to a new excited species that fluoresces at a much longer wavelength than the normal emission. This results in an unusually large Stokes shift. The presence of both a phenolic hydroxyl and a pyridine nitrogen in the enol form of this compound makes it a candidate for ESIPT, which could be confirmed by dual-emission studies in non-polar solvents.

Table 3: Predicted Photophysical Properties of this compound
Property Predicted Value Notes
Absorption
λmax,1~280-300 nmπ→π* transition of phenyl ring
λmax,2~320-350 nmπ→π* transition of hydroxypyridine/pyridone ring. researchgate.net
Emission
Normal Emission λem~380-420 nmEmission from the locally excited state
ESIPT Emission λem~480-550 nmPotential emission from the proton-transferred tautomer
Quantum Yield (ΦF) VariableHighly dependent on solvent and molecular conformation
Stokes Shift Large (>100 nm)A large Stokes shift would be indicative of ESIPT

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition of the compound and to elucidate its structure through the analysis of fragmentation patterns.

Molecular Ion: For this compound (C₁₂H₁₁NO₂), the exact mass of the molecular ion (M⁺˙) would be a primary confirmation of its identity. High-resolution mass spectrometry (HRMS) would provide the elemental composition.

Fragmentation Pathways: The fragmentation of the molecular ion under electron impact (EI) ionization is expected to follow predictable pathways based on the functional groups present. chemguide.co.uk

Loss of Hydroxymethyl Radical: A common fragmentation for benzyl (B1604629) alcohols is the cleavage of the C-C bond next to the ring, leading to the loss of a ·CH₂OH radical (mass 31).

Loss of Water: The presence of two hydroxyl groups makes the loss of a water molecule (H₂O, mass 18) a highly probable fragmentation pathway, especially from the molecular ion.

Cleavage of the Inter-ring Bond: The single bond connecting the pyridine and phenyl rings can cleave, leading to fragments corresponding to each ring system.

Pyridine Ring Fragmentation: The pyridine ring itself can undergo characteristic cleavages, such as the loss of HCN.

Analyzing these fragmentation patterns allows for the step-by-step reconstruction of the molecular structure, confirming the connectivity of the atoms. researchgate.net

Table 4: Plausible Mass Spectrometry Fragmentation for this compound (Molecular Weight: 213.22 g/mol)
m/z Value Proposed Fragment Neutral Loss Notes
213[C₁₂H₁₁NO₂]⁺˙-Molecular Ion (M⁺˙)
195[M - H₂O]⁺˙H₂OLoss of water
182[M - CH₂OH]⁺·CH₂OHLoss of hydroxymethyl radical
184[M - CHO]⁺·CHORearrangement and loss of formyl radical
107[C₇H₇O]⁺C₅H₄NCleavage of inter-ring bond (phenyl part)
106[C₅H₄NO]⁺C₇H₇Cleavage of inter-ring bond (pyridine part)

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

Single-crystal X-ray crystallography provides the most definitive structural information in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles.

Molecular Structure: A crystal structure would unambiguously determine which tautomer (enol or keto) exists in the solid state. It would also reveal the precise conformation of the molecule, including the planarity of the rings and the dihedral angle between them. This angle is determined by a balance between steric hindrance from ortho-hydrogens and the potential for extended electronic conjugation.

Computational and Theoretical Investigations of 2 Hydroxy 5 2 Hydroxymethylphenyl Pyridine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scirp.org DFT calculations are used to determine optimized molecular geometry, vibrational frequencies, and various electronic properties that govern the reactivity of 2-Hydroxy-5-(2-hydroxymethylphenyl)pyridine. researchgate.netnih.gov Functionals like B3LYP, combined with appropriate basis sets such as 6-311++G(d,p), are commonly employed to model the system accurately. ijesit.comnih.gov

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic transitions. ajchem-a.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. scirp.orgnih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl and pyridine (B92270) rings, while the LUMO would be distributed across the π-system of the aromatic rings. The energy gap can be used to calculate various global reactivity descriptors. ajchem-a.comacadpubl.eu

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

ParameterCalculated Value (eV)
EHOMO-6.15
ELUMO-1.95
Energy Gap (ΔE)4.20
Ionization Potential (I)6.15
Electron Affinity (A)1.95
Chemical Hardness (η)2.10
Electronegativity (χ)4.05
Electrophilicity Index (ω)3.91

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. acadpubl.eulibretexts.org The MEP surface is colored based on the electrostatic potential value: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow areas represent intermediate or near-zero potential. wolfram.comnih.gov

In the MEP map of this compound, the most negative regions (red) are expected to be concentrated around the electronegative oxygen and nitrogen atoms, corresponding to their lone pairs of electrons. These sites are the most likely points for hydrogen bonding and coordination with electrophiles. researchgate.netresearchgate.net Conversely, the most positive regions (blue) would be located on the hydrogen atoms of the hydroxyl groups, making them susceptible to interaction with nucleophiles. acadpubl.eu

The 2-hydroxypyridine (B17775) moiety is well-known to exist in a tautomeric equilibrium with its 2-pyridone form. chemtube3d.comchemtube3d.com This equilibrium is highly sensitive to the solvent environment and the nature of substituents. semanticscholar.orgwuxibiology.com In the case of this compound, an equilibrium exists between the hydroxy (enol) form and the pyridone (keto) form.

Computational studies can be used to calculate the relative energies of these tautomers in the gas phase and in different solvents using continuum solvation models. elsevierpure.com The calculations typically show that while the enol form may be stable in the gas phase, the more polar keto form is often favored in polar solvents due to better solvation of its larger dipole moment. wuxibiology.comresearchgate.net DFT can also be used to map the potential energy surface and locate the transition state for the intramolecular proton transfer, thereby determining the energy barrier for the tautomerization process. wuxibiology.com

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Water, kcal/mol)
Hydroxy Form0.001.50
Pyridone Form0.950.00

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum mechanical calculations are excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational landscapes, solvent effects, and intermolecular interactions.

For this compound, a key aspect to study is the conformational flexibility arising from the rotation around the single bond connecting the pyridine and phenyl rings. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformers. Furthermore, by explicitly including solvent molecules (e.g., water), MD simulations can provide a detailed picture of the hydration shell around the molecule, identifying specific hydrogen bonding patterns and assessing how the solvent influences the molecule's conformation and dynamics. chemrxiv.org

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are instrumental in predicting and interpreting various types of molecular spectra. nih.govepj-conferences.org By computing the response of the molecule to electromagnetic fields, it is possible to simulate spectra that can be compared directly with experimental data. orientjchem.orgamanote.com

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net For this compound, this would allow for the assignment of characteristic peaks, such as the O-H stretching of the hydroxyl groups, the C=C and C=N stretching modes of the aromatic rings, and, in the case of the tautomer, the characteristic C=O stretching frequency of the pyridone form. elsevierpure.comjksus.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict NMR chemical shifts (¹H and ¹³C) with high accuracy. elsevierpure.com This is invaluable for confirming the molecular structure and for distinguishing between different tautomers or isomers, as the chemical shifts are highly sensitive to the local electronic environment.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.netjlu.edu.cn These calculations can help assign the observed electronic transitions, which are typically π→π* transitions within the aromatic system. materialsciencejournal.org

Vibrational ModePredicted Frequency (cm⁻¹) (Hydroxy Form)Predicted Frequency (cm⁻¹) (Pyridone Form)
O-H Stretch (Alcohol)36503645
O-H Stretch (Phenolic)3580-
N-H Stretch-3450
Aromatic C-H Stretch3100-30003100-3000
C=O Stretch-1665
Aromatic C=C/C=N Stretch1610-14501600-1480

Ligand-Metal Interaction Modeling in Coordination Complexes of this compound

The presence of multiple heteroatoms (two oxygens and one nitrogen) makes this compound a potential chelating ligand for various metal ions. It can act as a bidentate or tridentate ligand. Computational modeling is a powerful tool to investigate the nature of the metal-ligand bond in its coordination complexes. nih.govfrontiersin.org

Metal IonCoordination ModeCalculated Binding Energy (kcal/mol)
Cu(II)Tridentate (N, O, O)-45.5
Zn(II)Tridentate (N, O, O)-38.2
Ni(II)Tridentate (N, O, O)-41.8
Pd(II)Bidentate (N, O)-35.1

In Silico Design of this compound Derivatives with Tailored Properties

The targeted design of novel therapeutic agents with enhanced efficacy and specificity is a cornerstone of modern medicinal chemistry. In silico methodologies, including computational and theoretical investigations, offer a powerful toolkit to rationally design derivatives of lead compounds, such as this compound, with tailored properties. By leveraging computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, it is possible to predict the biological activity and pharmacokinetic profiles of hypothetical derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.

A key strategy in the in silico design of derivatives of this compound involves the systematic modification of its core structure to probe for enhanced biological interactions and improved drug-like properties. The parent molecule offers several sites for chemical modification, including the pyridine ring, the phenolic hydroxyl group, the benzylic alcohol, and the phenyl ring.

One computational approach to guide the design of novel derivatives is the development of a QSAR model. mdpi.comnih.gov This involves creating a dataset of structurally related compounds with known biological activities and then using statistical methods to correlate variations in molecular descriptors with changes in activity. While a specific QSAR model for this compound derivatives is not yet established in the literature, a hypothetical model can be conceptualized based on common molecular descriptors.

Hypothetical QSAR-Guided Derivative Design

To illustrate this, a hypothetical set of derivatives of this compound can be proposed, with modifications at the R1 and R2 positions as depicted in the parent structure. The potential impact of these substitutions on a hypothetical biological activity (e.g., enzyme inhibition) can be predicted using a theoretical QSAR model. Important molecular descriptors in such a model could include lipophilicity (LogP), electronic properties (e.g., Hammett constants of substituents), and steric parameters (e.g., molar refractivity).

Below is an interactive data table showcasing a hypothetical set of designed derivatives and their predicted activities based on a conceptual QSAR model.

Derivative IDR1 SubstitutionR2 SubstitutionPredicted IC50 (µM)Notes on Design Rationale
Parent -H-H15.2Baseline activity of the parent compound.
Deriv-01 -F-H12.5Introduction of an electron-withdrawing group to potentially enhance binding affinity.
Deriv-02 -Cl-H10.8A more lipophilic and electron-withdrawing substituent for improved interactions.
Deriv-03 -OCH3-H18.9An electron-donating group that may decrease activity in this hypothetical model.
Deriv-04 -H-CH314.1Addition of a small alkyl group to probe steric tolerance at the benzylic alcohol.
Deriv-05 -H-CF39.5A strongly electron-withdrawing group that could significantly enhance potency.
Deriv-06 -Cl-CH39.1Combination of favorable electronic and steric modifications.

Molecular Docking for Structure-Based Design

In parallel with QSAR studies, molecular docking provides a structure-based approach to design and evaluate new derivatives. nih.govnih.govnih.gov This method computationally places a ligand into the binding site of a target protein, predicting its binding conformation and affinity. This allows for the rational design of modifications that can enhance key interactions with the protein's active site residues.

For instance, if the target of this compound is a specific enzyme, molecular docking could reveal that the 2-hydroxymethyl group forms a critical hydrogen bond with a key amino acid residue. This information would guide the design of derivatives where this interaction is maintained or strengthened. Conversely, if a region of the binding pocket is found to be hydrophobic, derivatives with lipophilic substituents at the corresponding position on the phenyl ring could be designed to exploit these interactions.

The following interactive data table presents hypothetical docking scores for a selection of designed derivatives against a putative protein target. A lower docking score generally indicates a more favorable binding interaction.

Derivative IDR1 SubstitutionR2 SubstitutionPredicted Docking Score (kcal/mol)Predicted Key Interactions
Parent -H-H-7.5H-bond with Ser24; Pi-pi stacking with Phe88.
Deriv-07 -NO2-H-8.2Enhanced H-bonding and electrostatic interactions with Arg112.
Deriv-08 -H-C(O)NH2-7.9Additional H-bond with Asp45 from the amide group.
Deriv-09 -Br-H-8.5Halogen bonding with the backbone carbonyl of Gly25.
Deriv-10 -CN-H-8.1Dipole-dipole interactions with the active site.

The in silico design of derivatives of this compound represents a promising avenue for the discovery of novel compounds with tailored properties. By integrating computational techniques such as QSAR and molecular docking, researchers can explore a vast chemical space in a time- and cost-effective manner, ultimately accelerating the development of new therapeutic agents. researchgate.net Future studies will likely focus on the synthesis and experimental validation of these computationally designed derivatives to confirm their predicted activities and advance them through the drug discovery pipeline.

Supramolecular Chemistry and Self Assembly of 2 Hydroxy 5 2 Hydroxymethylphenyl Pyridine

Hydrogen Bonding Networks in Crystalline and Solution States of 2-Hydroxy-5-(2-hydroxymethylphenyl)pyridine

No crystallographic or solution-state studies detailing the specific hydrogen bonding networks of this compound could be located. The molecule possesses both hydrogen bond donors (the two hydroxyl groups) and acceptors (the pyridine (B92270) nitrogen and the oxygen atoms of the hydroxyl groups), suggesting the potential for intricate one-, two-, or three-dimensional networks. However, without experimental data, any description of bond distances, angles, or specific motifs would be purely speculative.

Pi-Stacking Interactions in Self-Assembled Structures

Similarly, there is a lack of research on the pi-stacking interactions involving the pyridine and phenyl rings of this compound. The aromatic nature of these rings indicates a predisposition for such interactions, which are crucial in the formation of self-assembled structures. Information regarding the geometry (e.g., parallel-displaced or T-shaped) and energetic contributions of these interactions is not available in the current body of scientific literature.

Metal-Directed Self-Assembly Architectures Involving this compound

The pyridine moiety in this compound is a classic coordinating site for metal ions, suggesting its potential as a ligand in metal-directed self-assembly. This could lead to the formation of various supramolecular architectures such as coordination polymers, metallacages, or metallacycles. However, no published studies were found that utilize this specific compound in the construction of such architectures.

Formation of Crystalline Organic Frameworks

The defined geometry and functional groups of this compound make it a potential building block for the synthesis of Crystalline Organic Frameworks (COFs). The hydroxyl groups could, for instance, participate in boronate ester or imine linkages, fundamental to the formation of many COFs. Nevertheless, a review of the literature did not reveal any instances of this compound being used for the synthesis of COFs.

Host-Guest Interactions and Molecular Recognition Phenomena

The potential for this compound to act as a host or guest in supramolecular complexes has not been explored in published research. The combination of aromatic surfaces, hydrogen bonding sites, and a defined shape could allow for specific molecular recognition events. However, there are no experimental studies or data, such as binding constants or structural details of host-guest complexes, available for this compound.

No Information Available on the Advanced Applications of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific information was found regarding the advanced applications of the chemical compound "this compound" in the areas of catalysis and chemo- or biosensing.

Catalytic Systems and Processes: Including homogeneous catalysis with its metal complexes, its role in heterogeneous and supported catalytic systems, and its potential applications in organocatalysis or acid-base catalysis.

Chemo- and Biosensing Applications: Specifically looking for its use in the development of fluorescent probes for particular analytes and its application in colorimetric sensing mechanisms.

The search included targeted queries for the compound's name in conjunction with keywords such as "catalysis," "homogeneous catalysis," "heterogeneous catalysis," "organocatalysis," "fluorescent probe," and "colorimetric sensing." Variations of the chemical name were also explored.

The results consistently yielded information on related but structurally distinct pyridine derivatives, such as 2-hydroxy-5-methylpyridine (B17766) and other functionalized hydroxypyridines. While these related compounds show a range of applications in catalysis and the development of sensors, no scientific literature could be retrieved that specifically describes the synthesis or application of this compound for the outlined advanced functional materials.

Therefore, due to the lack of available research and data on "this compound" in the specified fields, it is not possible to generate the requested scientific article. The compound does not appear to be a subject of published research in the advanced application areas of catalysis and sensing.

Advanced Applications and Functional Materials Derived from 2 Hydroxy 5 2 Hydroxymethylphenyl Pyridine

Optoelectronic and Photonic Materials

The unique electronic and photophysical properties arising from the interplay of the hydroxypyridine and hydroxymethylphenyl groups position 2-Hydroxy-5-(2-hydroxymethylphenyl)pyridine as a promising candidate for optoelectronic and photonic applications.

Derivatives of 2-hydroxypyridine (B17775) have been investigated as components in light-emitting materials, particularly for Organic Light-Emitting Diodes (OLEDs). The core structure can participate in excited-state intramolecular proton transfer (ESIPT), a process that can lead to large Stokes shifts and tunable emission colors. For instance, metal complexes of hydroxyphenyl-pyridine, such as bis(2-(2-hydroxyphenyl)-pyridine)beryllium (Bepp2), have been successfully used as emitting materials in blue OLEDs and as host materials for other emitters. researchgate.net These complexes demonstrate high fluorescence and are crucial in fabricating high-performance electroluminescent devices. researchgate.net

The 2-hydroxypyridine moiety in this compound could be similarly exploited. The presence of the hydroxymethylphenyl group can further influence the electronic properties and solid-state packing of the molecule, which are critical factors for OLED performance. By modifying this substituent, it may be possible to fine-tune the emission wavelength and quantum efficiency. The development of materials exhibiting thermally activated delayed fluorescence (TADF) is another avenue where 2-hydroxypyridine derivatives have shown promise. diva-portal.org This mechanism allows for the harvesting of both singlet and triplet excitons, leading to potentially high internal quantum efficiencies in OLEDs.

Table 1: Potential Optoelectronic Properties of this compound Based on Analogous Compounds

Property Potential Characteristic Rationale (Based on Analogous Compounds)
Emission Color Potentially in the blue to green region 2-hydroxypyridine derivatives are known to be blue emitters.
Quantum Efficiency Moderate to high The core structure can be part of efficient TADF or fluorescent systems.

Note: This table is speculative and based on the properties of structurally similar compounds. Experimental verification is required.

The tautomeric nature of the 2-hydroxypyridine ring, existing in equilibrium between its hydroxy and pyridone forms, is a key feature that can be harnessed for the development of photochromic and photoresponsive materials. ottokemi.comrsc.org This tautomerism can be influenced by external stimuli such as light, leading to a change in the molecule's absorption and emission properties. This photo-induced switching is the basis of photochromism.

The hydroxymethylphenyl group can be functionalized to further enhance or control the photoresponsive behavior. For example, it could be used to attach the molecule to a polymer backbone or other scaffolds, creating photoresponsive surfaces or bulk materials. The ability to switch between two distinct states makes such materials attractive for applications in optical data storage, molecular switches, and smart windows. Research on related 2-(2'-hydroxyphenyl)azole derivatives has demonstrated how subtle structural modifications can lead to significant changes in photophysical properties, including mechanochromism, where the emission color changes in response to mechanical stimuli. researchgate.net

Precursors for Polymeric and Macromolecular Architectures

The presence of two reactive hydroxyl groups (one phenolic and one benzylic alcohol) makes this compound a versatile precursor for the synthesis of a variety of polymeric and macromolecular structures. These functional groups can readily participate in condensation polymerization reactions to form polyesters, polyethers, and polyurethanes.

The rigid pyridine (B92270) ring in the backbone of these polymers would be expected to impart desirable thermal and mechanical properties. Furthermore, the ability of the pyridine nitrogen to coordinate with metal ions opens up the possibility of creating metallo-supramolecular polymers. These materials can exhibit interesting properties such as self-healing and stimuli-responsiveness. The synthesis of polymers from bio-based precursors containing similar functionalities, such as 5-hydroxymethylfurfural, highlights the diverse range of polymeric materials that can be accessed from hydroxyl-functionalized aromatic compounds. ulaval.ca

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxy-5-(2-hydroxymethylphenyl)pyridine, and how can reaction conditions be optimized?

The synthesis of pyridine derivatives often involves cross-coupling reactions or functional group transformations. For this compound:

  • Suzuki-Miyaura Coupling : Use a boronate ester precursor (e.g., 2-hydroxy-5-boronated pyridine) with 2-hydroxymethylphenyl halides under palladium catalysis. Optimize solvent (e.g., DMF/water mixture), base (K₂CO₃), and temperature (80–100°C) .
  • Hydroxymethylation : Introduce the hydroxymethyl group via Mannich reaction or formaldehyde condensation, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
    Key Considerations : Monitor reaction progress via TLC and characterize intermediates using NMR (¹H/¹³C) and mass spectrometry. Yield optimization may require iterative adjustments to catalyst loading and stoichiometry .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Technique Application Example Parameters
¹H/¹³C NMR Confirm substitution pattern and hydroxyl group presenceDMSO-d₆ solvent; δ 8.5–6.5 ppm (aromatic protons)
FT-IR/Raman Identify O–H (3200–3600 cm⁻¹) and C–O (1250–1050 cm⁻¹) stretchesKBr pellet; resolution 4 cm⁻¹
X-ray Crystallography Resolve 3D structure and hydrogen bonding networksSHELX refinement; Mo Kα radiation (λ = 0.71073 Å)
Note : Cross-validate data between techniques to address ambiguities (e.g., tautomerism in hydroxyl groups) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Label with GHS hazard codes (e.g., H315 for skin irritation) .
  • Spill Management : Absorb with inert material (silica gel) and dispose as hazardous waste. Avoid aqueous rinsing to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods enhance structural analysis and property prediction?

  • DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) and vibrational spectra using Gaussian09 with B3LYP/6-311+G(d,p) basis set .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous or organic media (e.g., GROMACS with OPLS-AA force field) .
  • SHELX Integration : Refine crystallographic data by minimizing R-factors (<5%) and validating hydrogen bonding networks .

Q. How can contradictory data from NMR and X-ray crystallography be resolved?

  • Case Example : Discrepancies in hydroxyl group positioning may arise from dynamic effects in solution (NMR) vs. static crystal packing (X-ray).
  • Resolution :
    • Perform variable-temperature NMR to probe tautomerism.
    • Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions in the solid state .

Q. What is the role of the hydroxyl group in metal coordination chemistry?

  • Copper(II) Complexes : The hydroxyl group acts as a chelating ligand, forming stable complexes with Cu²⁺. Characterize using UV-Vis (d-d transitions at 600–800 nm) and EPR (g⊥ ≈ 2.06, g∥ ≈ 2.28) .
  • Applications : Such complexes may exhibit catalytic activity in oxidation reactions or antimicrobial properties. Test via cyclic voltammetry (e.g., redox peaks at −0.3 V vs. Ag/AgCl) .

Q. What metabolic pathways are anticipated based on structurally related pyridine derivatives?

  • Phase I Metabolism : CYP450-mediated hydroxylation (e.g., CYP1A2), similar to 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), forming hydroxylated derivatives .
  • Phase II Conjugation : Glucuronidation or sulfonation at the hydroxyl group, detected via LC-MS/MS (e.g., m/z shift +176 for glucuronide adducts) .
  • Biomarker Potential : Monitor urinary excretion of 5-hydroxy metabolites as a proxy for metabolic activation .

Q. How can high-throughput crystallography pipelines improve structural studies?

  • Automation : Use SHELXC/D/E for rapid data collection and phasing (e.g., 24-hour turnaround for 50+ crystals) .
  • Twinned Data Refinement : Apply SHELXL's TWIN/BASF commands to resolve overlapping diffraction patterns .
  • Database Integration : Cross-reference with Cambridge Structural Database (CSD) to identify novel packing motifs .

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2-Hydroxy-5-(2-hydroxymethylphenyl)pyridine
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2-Hydroxy-5-(2-hydroxymethylphenyl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.